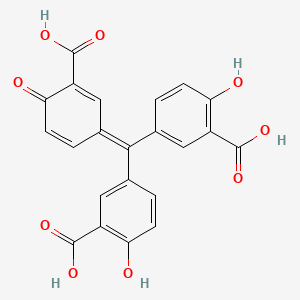

Aurintricarboxylic acid

Vue d'ensemble

Description

L’acide aurintricarboxylique est un dérivé d’acide carboxylique polyaromatique connu pour sa capacité à inhiber les nucléases et les enzymes de traitement des acides nucléiques. Il polymérise facilement en solution aqueuse, formant un radical libre stable qui inhibe les interactions protéines-acides nucléiques . Ce composé a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine.

Méthodes De Préparation

L’acide aurintricarboxylique peut être synthétisé par condensation de la formaldehyde avec l’acide salicylique en présence d’acide sulfurique contenant des nitrites . Cette méthode implique la réaction de ces matières premières dans des conditions spécifiques pour obtenir le produit souhaité. Les méthodes de production industrielle peuvent varier, mais la voie de synthèse fondamentale reste cohérente.

Analyse Des Réactions Chimiques

Metal Ion Chelation and Complexation

ATA interacts with metal ions such as aluminum, beryllium, and iron(III) through chelation involving its carboxyl (-COOH) and hydroxyl (-OH) groups . For example, the ammonium salt of ATA (aluminon) is used to estimate aluminum in biological samples .

Key Chelation Reactions :

-

Aluminum :

-

Iron(III) :

ATPases and Ribonucleases

ATA inhibits ATPases (e.g., plasma membrane Ca²⁺-ATPase) and ribonucleases by disrupting nucleic acid binding to enzymes . Magnesium enhances ATA’s inhibitory effect on Ca²⁺-ATPase by forming the ATA·Mg complex , which directly interferes with ATP hydrolysis .

Representative Reaction :

Topoisomerase II and Apoptotic Proteases

ATA prevents nucleic acid binding to topoisomerase II and inhibits calpain (a Ca²⁺-activated protease involved in apoptosis) . It also blocks neuraminidase activity in influenza viruses, reducing viral replication .

Neuraminidase Inhibition :

Antiviral Activity

ATA exhibits broad-spectrum antiviral effects, including against SARS-CoV-2 , influenza A/B , and HIV . Its mechanism involves binding to viral coat proteins (e.g., gp120 in HIV) or polymerases (e.g., SARS-CoV-2 RdRp) .

Key Antiviral Interactions :

-

HIV gp120 :

-

SARS-CoV-2 RdRp :

Protein Interaction and Drug Discovery

ATA disrupts TAZ-TEAD transcriptional complexes , critical in cancer, by binding to interface 3 and abrogating anchorage-independent growth . It also interacts with human serum albumin (HSA) and yeast ribosomes , influencing drug pharmacokinetics .

TAZ-TEAD Disruption :

Solubility and Stability

ATA is highly soluble in water due to its carboxyl groups but forms stable free radicals in aqueous solutions . Its ammonium salt (aluminon) is used in analytical chemistry for aluminum detection .

Stability Conditions :

| Property | Description |

|---|---|

| Solubility | Highly soluble in water |

| Stability | Forms stable free radicals |

| Storage | +15°C to +30°C |

Structural and Functional Analogies

Synthetic analogs of ATA, such as dichlorohexamers , mimic its antiviral activity by binding to viral targets with defined molecular weights . These analogs are designed to optimize bioavailability and potency for therapeutic applications.

Key Analogy :

Applications De Recherche Scientifique

Antiviral Properties

ATA has demonstrated significant antiviral activity against various viruses, making it a candidate for therapeutic use.

- Zika Virus : A study found that ATA effectively inhibits Zika virus replication in both pre- and post-infection settings. It exhibited no toxicity up to 1,000 μM in cultured cells, suggesting its potential as an anti-ZIKV therapy .

- Influenza Virus : Research indicated that ATA protects cells from influenza A and B virus infections by reducing viral replication and release. It was shown to compromise the activities of neuraminidase, a critical enzyme for viral spread .

- HIV : ATA has been shown to block the binding of the HIV coat protein gp120 to CD4 receptors on T cells, preventing viral entry .

| Virus | Inhibition Mechanism | Reference |

|---|---|---|

| Zika Virus | Inhibits replication; non-toxic at high concentrations | |

| Influenza A/B | Reduces viral replication; inhibits neuraminidase | |

| HIV | Blocks gp120-CD4 interaction |

Complement System Modulation

ATA functions as a small molecule inhibitor of the complement system, specifically targeting the membrane attack complex (MAC). This property has implications in treating age-related macular degeneration (AMD).

- AMD Treatment : In murine models of AMD, ATA was found to inhibit MAC formation and macrophage infiltration, suggesting its potential as a therapeutic agent for exudative AMD .

Anticryptosporidial Activity

ATA exhibits potent activity against Cryptosporidium parvum, a significant pathogen causing gastrointestinal disease.

- In Vitro and In Vivo Studies : ATA showed complete inhibition of sporozoites in vitro and led to a 97–99% reduction in infection rates in neonatal mice without adverse effects .

Enzymatic Inhibition

ATA is known for its ability to inhibit various enzymes involved in nucleic acid processing.

- Topoisomerases and Ribonucleases : Studies have shown that ATA inhibits topoisomerase II and ribonucleases by preventing nucleic acid binding, which may enhance RNA isolation efficiency .

- Protein Kinases : ATA stimulates signaling pathways such as Jak2/STAT5 and MAP kinases, indicating its role in cellular signaling modulation .

Effects on Muscle Protein Synthesis

Recent research suggests that ATA may have beneficial effects on muscle protein synthesis during sepsis.

- Sepsis Model : In vitro studies indicated that ATA could prevent decreases in protein synthesis induced by inflammatory cytokines. It also reduced proteolysis associated with muscle wasting during sepsis .

Potential Therapeutic Uses

Given its diverse biological activities, ATA is being explored for various therapeutic applications:

- Cancer Therapy : Due to its ability to inhibit key cellular processes, ATA is being investigated as a potential adjunct therapy in cancer treatment.

- Metabolic Disorders : Its role in modulating protein synthesis could make it useful in treating metabolic disorders related to inflammation.

Mécanisme D'action

Le mécanisme d’action de l’acide aurintricarboxylique implique sa capacité à inhiber les interactions protéines-acides nucléiques. Il forme un radical libre stable qui entre en compétition avec les acides nucléiques pour la liaison dans le site actif des protéines . Cette inhibition empêche la liaison des acides nucléiques à des enzymes telles que la ribonucléase et la topoisomérase II, bloquant ainsi leur activité . De plus, l’acide aurintricarboxylique inhibe l’apoptose en empêchant l’activation de la calpaïne, une protéase activée par le Ca2± .

Comparaison Avec Des Composés Similaires

L’acide aurintricarboxylique peut être comparé à d’autres composés similaires, tels que :

Acide salicylique : Les deux composés sont des acides carboxyliques aromatiques, mais l’acide aurintricarboxylique possède des groupes fonctionnels supplémentaires qui améliorent ses propriétés inhibitrices.

Acide benzoïque : Alors que l’acide benzoïque est un acide carboxylique aromatique plus simple, la structure complexe de l’acide aurintricarboxylique permet des interactions plus diversifiées avec les protéines et les acides nucléiques.

Quinones : L’acide aurintricarboxylique partage certaines similitudes structurelles avec les quinones, qui sont également connues pour leurs propriétés redox et leur capacité à former des radicaux libres stables.

La structure unique de l’acide aurintricarboxylique et sa capacité à polymériser en solution aqueuse le rendent particulièrement efficace pour inhiber les interactions protéines-acides nucléiques, le distinguant de ces composés similaires .

Activité Biologique

Aurintricarboxylic acid (ATA) is a polyaromatic carboxylic acid that has garnered significant attention due to its diverse biological activities, particularly in the fields of biochemistry, pharmacology, and medicine. This compound exhibits potent inhibitory effects on various enzymes, viral replication, and cellular processes. Below, we will explore the biological activity of ATA, supported by data tables and case studies.

Enzymatic Inhibition

ATA has been shown to inhibit several key enzymes involved in cellular metabolism and nucleic acid processing. Its inhibitory effects can be categorized as follows:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Plasma Membrane Ca2+-ATPase | Competitive inhibition | Not specified |

| Phosphofructokinase (PFK) | Allosteric inhibition | 0.2 μM |

| DNase I | Competitive/allosteric inhibition | 9.019 μM |

| RNase A | Competitive inhibition | 2.33 μM |

| M-MLV Reverse Transcriptase | Competitive inhibition | 0.255 μM |

| Taq Polymerase | Competitive inhibition | 81.97 μM |

ATA's interaction with these enzymes often leads to alterations in their three-dimensional conformations, which disrupts their normal function and affects cellular activities .

Antiviral Activity

ATA has demonstrated significant antiviral properties against various viruses, including influenza and coronaviruses. The following highlights its antiviral mechanisms:

- Influenza Virus : ATA inhibits the neuraminidase enzyme of both influenza A and B viruses, thereby reducing viral replication and release from infected cells. Studies have shown that pre-incubation of the virus with ATA effectively lowers viral titers .

- SARS-CoV-2 : Recent research indicates that ATA can inhibit replication of SARS-CoV-2 by interfering with the virus's ability to replicate within host cells .

Case Study: Influenza A and B Viruses

In a study assessing the effectiveness of ATA against influenza viruses, it was found that:

- Methodology : Madin-Darby canine kidney cells were treated with ATA before or after viral infection.

- Results : Pre-treatment did not inhibit replication; however, when the virus was treated with ATA prior to infection, there was a significant reduction in viral load.

- : This suggests that ATA may act directly on viral components rather than solely on host cell pathways .

Interaction with Cellular Processes

ATA also plays a role in modulating cellular processes related to inflammation and muscle protein synthesis:

- Muscle Protein Synthesis : In vivo studies indicate that ATA can enhance protein synthesis in skeletal muscle while reducing protein degradation during inflammatory responses . This effect is associated with decreased levels of inflammatory markers such as IL-6.

- Endothelial Cell Motility : Research has shown that ATA influences endothelial cell behavior through its interaction with calcium transport mechanisms, suggesting potential implications for vascular health .

The precise mechanisms by which ATA exerts its biological effects are still being elucidated. Key points include:

- Enzyme Binding : ATA binds to specific sites on target enzymes, altering their conformation and inhibiting their activity.

- Calcium Homeostasis : By inhibiting PMCA activity, ATA affects calcium transport within cells, influencing various physiological processes .

- Viral Interference : ATA's ability to aggregate viruses at the cell surface may prevent their entry into host cells or disrupt their replication cycle .

Propriétés

IUPAC Name |

5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXWDMTZECRIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13186-45-3 (tri-hydrochloride salt), 569-58-4 (tri-ammonium salt), 63451-31-0 (calcium (2:3) salt), 93480-02-5 (calcium (1:3) salt) | |

| Record name | Aurintricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9063453 | |

| Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red powder; [Alfa Aesar MSDS] | |

| Record name | Aurintricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4431-00-9 | |

| Record name | Aurintricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4431-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurintricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3'-[(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-(3-carboxy-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AURINE TRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9O8E29QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.